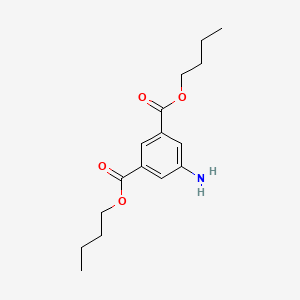
Dibutyl 5-aminoisophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl 5-aminoisophthalate is an organic compound with the molecular formula C16H23NO4 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with butanol, and an amino group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl 5-aminoisophthalate typically involves the esterification of 5-aminoisophthalic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
5-Aminoisophthalic acid+2ButanolAcid Catalyst1,3-Benzenedicarboxylic acid, 5-amino-, dibutyl ester+2Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.
化学反应分析
Types of Reactions
Dibutyl 5-aminoisophthalate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 1,3-Benzenedicarboxylic acid, 5-nitro-, dibutyl ester.
Reduction: 1,3-Benzenedicarboxylic acid, 5-amino-, diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Dibutyl 5-aminoisophthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems, where the ester groups can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and resins, where it can impart specific properties to the final material.
作用机制
The mechanism by which Dibutyl 5-aminoisophthalate exerts its effects depends on its interaction with molecular targets. In biological systems, the amino group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The ester groups can undergo hydrolysis, releasing butanol and the corresponding acid, which can further interact with biological molecules.
相似化合物的比较
Similar Compounds
1,3-Benzenedicarboxylic acid, 5-amino-, dimethyl ester: Similar structure but with methyl ester groups instead of butyl ester groups.
1,3-Benzenedicarboxylic acid, 5-hydroxy-, dimethyl ester: Contains a hydroxyl group instead of an amino group.
Uniqueness
Dibutyl 5-aminoisophthalate is unique due to the presence of butyl ester groups, which can influence its solubility and reactivity compared to its methyl ester counterpart. The amino group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
25351-79-5 |
|---|---|
分子式 |
C16H23NO4 |
分子量 |
293.36 g/mol |
IUPAC 名称 |
dibutyl 5-aminobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H23NO4/c1-3-5-7-20-15(18)12-9-13(11-14(17)10-12)16(19)21-8-6-4-2/h9-11H,3-8,17H2,1-2H3 |
InChI 键 |
MUCGNJHSMUCASZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCCCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
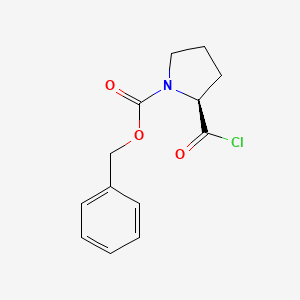
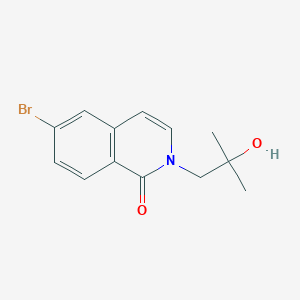
![Benzene, 1-[(chloromethyl)thio]-4-nitro-](/img/structure/B8712984.png)
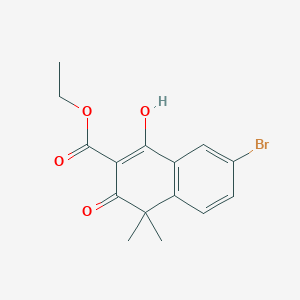


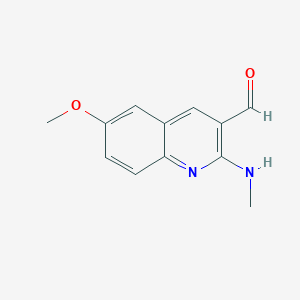

![2-[4-(Methylsulfonylamino)phenyl]-2-methylpropionic acid](/img/structure/B8713047.png)
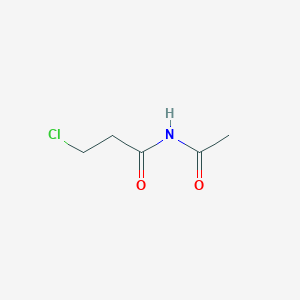


![2-[(4-Amino-butyl)-ethyl-amino]-ethanol](/img/structure/B8713071.png)
![7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-](/img/structure/B8713078.png)
